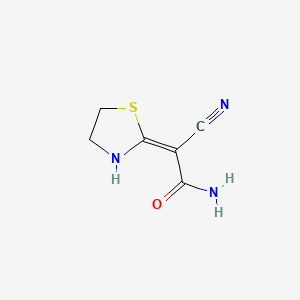
聚(2 5-二(己氧基)氰基对苯二甲酸酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer (n-type) that is a cyano-derivative of poly(phenylenevinylene) (PPV). It can be used in combination with other PPVs for organic photovoltaics .
Physical And Chemical Properties Analysis
CN-PPV is a solid material with N-type semiconductor properties, having a mobility of approximately 10^-5 cm^2/V·s . It’s also noted that the optical properties of CN-PPV thin films can be influenced by the type of substrate used .科学研究应用
Optical Applications
Conjugated polymers (CPs) like CN-PPV play a major role in optical applications due to their unique properties . They have excellent mechanical and semiconductor properties, as well as high brightness, photostability, low toxicity, low cost, flexibility, and high strength .
Thin Film Fabrication
CN-PPV can be used to create thin films by spin coating technique on various substrates such as fluorine-doped tin oxide (FTO) and quartz . These thin films have been found to exhibit similar functional groups .
Optoelectronic and Photonic Devices
The unique properties of CN-PPV make it suitable for the creation of optoelectronic and photonic devices . These devices integrate different light functions such as modulation, generation, switching, and detection inside the optical waveguide structure created on the substrates .
Nonlinear Optical (NLO) Thin Films
The variations in optical characteristics of CN-PPV, coupled with changes in structure and morphology, open the way for the creation of nonlinear optical (NLO) thin films with enhanced performance .
Organic Photovoltaics
CN-PPV can be used in combination with other PPVs for organic photovoltaics . This application takes advantage of the electron conducting properties of CN-PPV .
Polymeric Light Emitting Diodes (PLEDs)
CN-PPV can be used in the formation of conducting films for the fabrication of polymeric light emitting diodes (PLEDs) . This application leverages the light emitting properties of CN-PPV .
Photovoltaic Cells
In addition to PLEDs, CN-PPV can also be used in the fabrication of photovoltaic cells . This application makes use of the unique light absorption and emission structures of CN-PPV .
作用机制
Target of Action
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer . Its primary target is the electron transport chain in organic photovoltaics .
Mode of Action
CN-PPV interacts with its targets by facilitating electron transport . As an n-type semiconductor, it has a high electron mobility, which allows it to effectively conduct electrons .
Biochemical Pathways
The primary biochemical pathway affected by CN-PPV is the electron transport chain in organic photovoltaics . By conducting electrons, CN-PPV plays a crucial role in the conversion of light energy into electrical energy .
Pharmacokinetics
The high electron mobility of CN-PPV influences its bioavailability in the electron transport chain .
Result of Action
The result of CN-PPV’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . This is achieved through its role in conducting electrons in the electron transport chain .
Action Environment
The action of CN-PPV can be influenced by environmental factors such as temperature and light intensity . These factors can affect the efficiency of electron transport and, consequently, the efficiency of energy conversion in organic photovoltaics .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can be achieved through a polycondensation reaction of 2,5-di(hexyloxy)terephthalic acid. The reaction can be carried out in the presence of a catalyst and a suitable solvent.", "Starting Materials": ["2,5-di(hexyloxy)terephthalic acid", "Catalyst", "Solvent"], "Reaction": ["Step 1: Dissolve 2,5-di(hexyloxy)terephthalic acid in a suitable solvent.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the solution to room temperature.", "Step 5: Precipitate the polymer by adding a non-solvent.", "Step 6: Collect the polymer by filtration and wash with a suitable solvent.", "Step 7: Dry the polymer under vacuum."] } | |
CAS 编号 |
151897-69-7 |
分子式 |
(C42H58N2O4)n |
分子量 |
0 |
同义词 |
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1175830.png)
![NCGC00384826-01_C46H58N6O14_(1S,4R,7S,10S,13S,16S)-10-(4-Methoxybenzyl)-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-18,20,23(31),24,26,32-hexaen-24-yl beta-D-glucopyranoside](/img/structure/B1175841.png)